molecular formula C10H6O3 B1673114 Juglone CAS No. 481-39-0

Juglone

Cat. No. B1673114
CAS RN: 481-39-0
M. Wt: 174.15 g/mol
InChI Key: KQPYUDDGWXQXHS-UHFFFAOYSA-N
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Description

Juglone, also known as 5-hydroxy-1,4-naphthalenedione, is a phenolic organic compound with the molecular formula C10H6O3 . It is found in the leaves, roots, husks, fruit, and bark of plants in the Juglandaceae family, particularly the black walnut (Juglans nigra) . It is sometimes used as an herbicide, as a dye for cloth and inks, and as a coloring agent for foods and cosmetics .


Synthesis Analysis

The biosynthesis of juglone’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway . An intermediate from the phylloquinone pathway provides the naphthalenoid moiety of juglone . Juglone can be de novo synthesized in roots without the contribution of immediate precursors translocated from aerial tissues .


Molecular Structure Analysis

Juglone is a quinone molecule . It is an isomer of lawsone, which is the active dye compound in the henna leaf . The molecular structure of juglone allows it to act as a redox cycling agent and produce reactive oxygen species .


Physical And Chemical Properties Analysis

Juglone is a yellow solid with a molar mass of 174.155 g·mol−1 . It has a melting point of 162 to 163 °C . It is slightly soluble in water .

Scientific Research Applications

Effects on Cellular and Molecular Biology

Juglone has been shown to affect various cellular and molecular processes. For instance, exposure to juglone in porcine oocytes restricts cumulus cell expansion and disturbs spindle organization, actin assembly, and mitochondrial distribution during oocyte meiosis. These defects could be ameliorated by vitamin C administration, highlighting juglone's potential role in reproductive biology research (Zhang et al., 2019).

Impact on Energy Metabolism

In the rat liver, juglone stimulates glycogenolysis, glycolysis, and oxygen uptake while inhibiting gluconeogenesis from lactate and alanine. These effects indicate juglone's significant impact on hepatic energy metabolism, suggesting its utility in metabolic research (Saling et al., 2011).

Allelopathic Effects and Plant Physiology

Juglone is known for its allelopathic effects, where it inhibits the growth of certain plants by interfering with their physiological processes such as photosynthesis and respiration. This aspect of juglone is utilized in ecological and botanical studies to understand the competitive interactions among plant species (Hejl et al., 1993).

Antioxidant and Prooxidant Activities

Juglone's redox properties enable it to act as both an antioxidant and prooxidant depending on the environmental context. This dual function allows researchers to explore the mechanisms of oxidative stress and antioxidant defense in various biological systems. For example, juglone's milieu-dependent pro- and antioxidant activities can explain its nonlinear effects on seedling development, providing insights into plant stress physiology and allelopathy (Chobot & Hadacek, 2009).

Transcriptional and Signaling Pathways

Juglone-induced stress in plants leads to significant changes in transcript levels of genes related to growth, stress response, and epigenesis, offering a valuable tool for genetic and molecular studies in plant biology. This is exemplified by the study of transcriptome profiles and signaling pathways in rice roots exposed to juglone, which revealed upregulation of abscisic acid and jasmonic acid signaling and inactivation of gibberellic acid (Chi et al., 2011).

Safety And Hazards

Juglone is toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

Juglone and its derivatives have been identified as effective anticancer drugs . They play a significant role in the resistance of cancer cell proliferation, induction of cancer cell apoptosis, induction of autophagy, anti-angiogenesis, and inhibition of cancer cell migration and invasion . Future research could focus on harnessing these properties for the development of new cancer treatments .

properties

IUPAC Name

5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPYUDDGWXQXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0031504
Record name Juglone
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Juglone
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Product Name

Juglone

CAS RN

481-39-0
Record name Juglone
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Record name Juglone
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Melting Point

155 °C
Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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